

An In-depth Technical Review of 11,12-De(methylenedioxy)danuphylline

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Compound of Interest

Compound Name: 11,12-De(methylenedioxy)danuphylline

Cat. No.: B15560951

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For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid that has been isolated from the leaves and stems of *Kopsia officinalis*. This plant genus is known for producing a diverse array of monoterpenoid indole alkaloids with various biological activities. The structural elucidation and initial biological screening of **11,12-De(methylenedioxy)danuphylline** were first reported in a 2017 study by Wang et al. published in *Fitoterapia*. This review synthesizes the available information on this compound, focusing on its chemical properties, isolation, and preliminary biological assessment.

Chemical Structure and Properties

11,12-De(methylenedioxy)danuphylline is characterized by a complex polycyclic structure typical of indole alkaloids. Its systematic name indicates the absence of a methylenedioxy group at the 11 and 12 positions when compared to a parent compound, danuphylline. The precise structural details and stereochemistry were determined through spectroscopic analysis.

Table 1: Physicochemical Properties of **11,12-De(methylenedioxy)danuphylline**

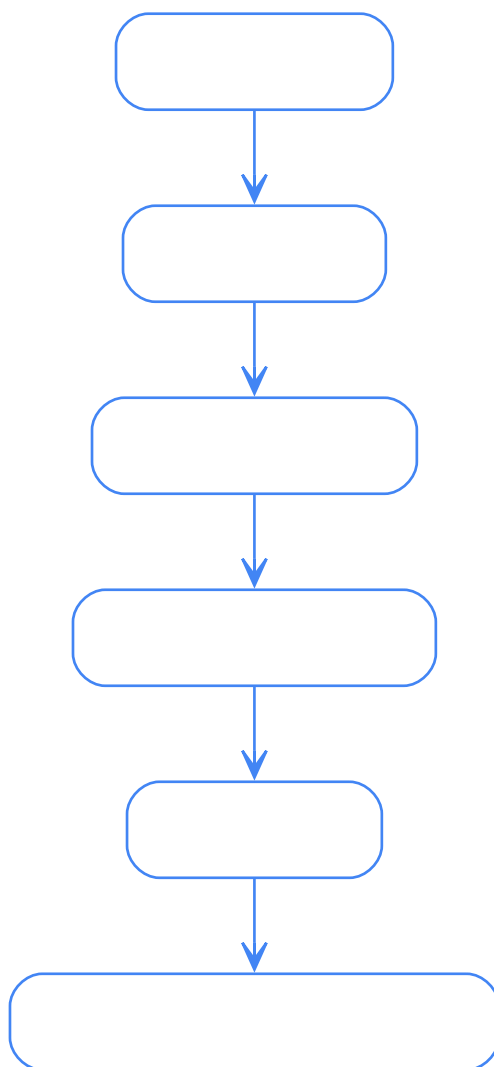
Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₇ NO ₆	[Vendor Data]
Molecular Weight	425.47 g/mol	[Vendor Data]
CAS Number	888482-17-5	[Vendor Data]
Appearance	Crystalline solid	[Vendor Data]
Source	Branches, leaves, and stems of <i>Kopsia officinalis</i>	Wang ZW, et al. (2017)

Experimental Protocols

Isolation of 11,12-De(methylenedioxy)danuphylline

The isolation of **11,12-De(methylenedioxy)danuphylline** from *Kopsia officinalis* involves standard phytochemical extraction and purification techniques. While the complete, detailed protocol is contained within the primary literature, a general workflow can be inferred.

Diagram 1: General Experimental Workflow for Isolation



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Caption: Generalized workflow for the isolation of indole alkaloids from plant material.

The process begins with the collection and drying of the plant material, followed by extraction with an organic solvent. The crude extract is then subjected to a series of chromatographic separations to isolate the individual alkaloid components, including **11,12-De(methylenedioxy)danuphylline**.

Structural Elucidation

The definitive structure of **11,12-De(methylenedioxy)danuphylline** was established using a combination of spectroscopic methods.

Table 2: Spectroscopic Data for Structural Elucidation

Technique	Key Findings
¹ H NMR	Data provides information on the number and connectivity of protons.
¹³ C NMR	Reveals the carbon skeleton of the molecule.
Mass Spectrometry	Determines the molecular weight and elemental composition.
2D NMR (COSY, HMBC, HSQC)	Establishes the detailed connectivity and spatial relationships within the molecule.

Note: The specific spectral data (chemical shifts, coupling constants) are detailed in the primary publication by Wang et al. (2017).

Biological Activity

The initial biological evaluation of **11,12-De(methylenedioxy)danuphylline**, as reported in the discovery paper, focused on its potential inhibitory effects on α -glucosidase. This enzyme is a target in the management of type 2 diabetes.

Table 3: In Vitro Biological Activity of **11,12-De(methylenedioxy)danuphylline**

Assay	Target	Result
Enzyme Inhibition	α -glucosidase	Data on inhibitory activity is available in the primary literature.

Further studies on other alkaloids isolated from *Kopsia officinalis* have revealed a range of biological activities, including cytotoxic and anti-inflammatory effects. However, specific data for **11,12-De(methylenedioxy)danuphylline** in these areas has not been made publicly available beyond the initial report.

Signaling Pathways and Mechanism of Action

Currently, there is no published information regarding the specific signaling pathways modulated by **11,12-De(methylenedioxy)danuphylline** or its detailed mechanism of action. The preliminary screening against α -glucosidase suggests a potential role in carbohydrate metabolism, but further research is required to confirm this and to explore other potential biological targets.

Diagram 2: Hypothesized Target Interaction



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Caption: Postulated interaction of **11,12-De(methylenedioxy)danuphylline** with α -glucosidase.

Conclusion and Future Directions

11,12-De(methylenedioxy)danuphylline is a structurally interesting indole alkaloid from *Kopsia officinalis*. The foundational work by Wang et al. has provided its structural characterization and an initial glimpse into its bioactivity. However, to fully understand its potential for drug development, further research is necessary. Key areas for future investigation include:

- **Comprehensive Biological Screening:** Evaluating the compound against a wider range of biological targets, including cancer cell lines and inflammatory pathways, given the known activities of other *Kopsia* alkaloids.
- **Mechanism of Action Studies:** Elucidating the precise molecular mechanisms by which it exerts any observed biological effects.
- **Synthesis and Analogue Development:** Developing a synthetic route to enable the production of larger quantities for further study and the creation of analogues to explore structure-activity relationships.

The information presented in this review is based on the currently accessible literature. A full, in-depth analysis requires access to the primary publication, which contains the detailed experimental data.

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